molecular formula C13H13F2N3O3S B2459549 2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide CAS No. 1210403-55-6

2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide

Cat. No.: B2459549
CAS No.: 1210403-55-6
M. Wt: 329.32
InChI Key: NGISTFXDMHFTSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,6-difluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzenesulfonamide” is a chemical compound with the molecular formula C13H13F2N3O3S . Its average mass is 329.322 Da and its monoisotopic mass is 329.064575 Da .

Scientific Research Applications

PI3K Inhibitors for Pulmonary Disorders

The compound 2,4-difluoro-N-{2-(methoxy)-5-[4-(4-pyridazinyl)-6-quinolinyl]-3-pyridinyl}benzenesulfonamide, closely related to the queried chemical, has been evaluated for treating idiopathic pulmonary fibrosis and cough. These broad-spectrum phosphatidylinositol 3-kinase (PI3K) inhibitors have shown promise in in vitro studies supporting their utility in treating these conditions. GSK-2126458, a variant, has even commenced Phase I dose-finding studies for patients with idiopathic pulmonary fibrosis (Norman, 2014).

Anticancer Activity

Novel pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity. One derivative demonstrated remarkable activity against various human cancer cell lines, including leukemia and non-small cell lung cancer, with significant potency and tolerability in animal models. This highlights the compound's potential as a lead for new anticancer agents (Rathish et al., 2012).

Carbonic Anhydrase Inhibitors

Aromatic benzenesulfonamides incorporating 1,3,5-triazine moieties have been reported for their inhibition of carbonic anhydrase (CA) isozymes, including cytosolic hCA I and II, and tumour-associated hCA IX. These compounds offer a straightforward structure-activity relationship, with variations in the triazine ring affecting their inhibitory potency. This suggests potential for managing hypoxic tumours (Garaj et al., 2005).

Pathological Pain Model Effects

The synthesis of 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and their evaluation in a pathological pain model in mice have shown anti-hyperalgesic and anti-edematogenic effects. This demonstrates their potential for development into new analgesic agents, comparable to Celecoxib in an arthritic pain model (Lobo et al., 2015).

Antioxidant and Enzyme Inhibition

Sulfonamide hybrid Schiff bases of anthranilic acid have been synthesized and evaluated for their antioxidant potential and enzyme inhibition capabilities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Some compounds showed maximum inhibition, demonstrating their potential for treating diseases associated with oxidative stress and enzyme dysregulation (Kausar et al., 2019).

Properties

IUPAC Name

2,6-difluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O3S/c14-10-4-1-5-11(15)13(10)22(20,21)17-8-3-9-18-12(19)6-2-7-16-18/h1-2,4-7,17H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGISTFXDMHFTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)S(=O)(=O)NCCCN2C(=O)C=CC=N2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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